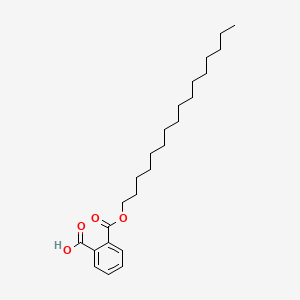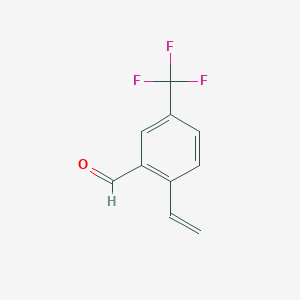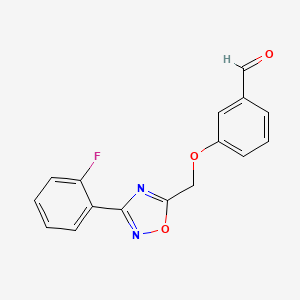
3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a hydrazinylmethyl group and a methyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of the hydrazinylmethyl group imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with a suitable nitrile or amidine under acidic or basic conditions.
Introduction of the Hydrazinylmethyl Group: The hydrazinylmethyl group can be introduced via the reaction of the triazole ring with formaldehyde and hydrazine. This reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Methylation: The final step involves the methylation of the triazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Biological Research: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of 3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The hydrazinyl group can form reactive intermediates that modify biological macromolecules, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Lacks the hydrazinylmethyl group, resulting in different reactivity and applications.
3-(Aminomethyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with an aminomethyl group instead of hydrazinylmethyl, leading to different chemical behavior.
3-(Hydrazinylmethyl)-1H-1,2,4-triazole: Lacks the methyl group, affecting its physical and chemical properties.
Uniqueness
3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and broadens its utility in various fields.
属性
分子式 |
C4H9N5 |
|---|---|
分子量 |
127.15 g/mol |
IUPAC 名称 |
(1-methyl-1,2,4-triazol-3-yl)methylhydrazine |
InChI |
InChI=1S/C4H9N5/c1-9-3-6-4(8-9)2-7-5/h3,7H,2,5H2,1H3 |
InChI 键 |
BFSLPIBLULBEBV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=N1)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)

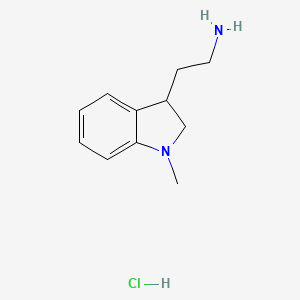
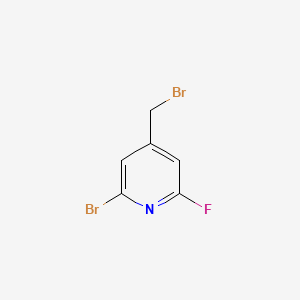
![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)
